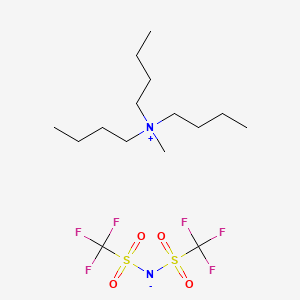

Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide

Descripción

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALVHDZWUBSWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047905 | |

| Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405514-94-5 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide chemical structure

Technical Monograph: Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide ( )

Executive Summary

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide (CAS: 405514-94-5), commonly abbreviated as

This guide provides a rigorous technical analysis of the compound, detailing a self-validating synthesis protocol, critical physicochemical data, and its dual-utility in high-voltage energy storage and pharmaceutical solubility enhancement.

Molecular Architecture & Physicochemical Profile

The utility of

Structural Dynamics

-

Cation (

): The central nitrogen is shielded by three butyl chains and one methyl group. This asymmetry frustrates crystal lattice formation, lowering the melting point ( -

Anion (

): The bis(trifluoromethanesulfonyl)imide anion features strong electron-withdrawing

Visualization of Ionic Interactions

Figure 1: Structural logic of

Synthesis & Purification Protocol

Objective: Synthesize high-purity

Safety Note: Perform all steps in a fume hood.

Reagents

-

Precursor A: Methyltributylammonium chloride (

) - Aqueous solution or solid. -

Precursor B: Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) - High purity.

-

Solvent: Deionized Water (18.2 MΩ·cm).

-

Extraction Solvent: Dichloromethane (DCM) - Optional, for faster separation.

The Self-Validating Workflow

The synthesis relies on the hydrophobicity of the target IL. Upon mixing aqueous precursors, the IL forms a separate, denser phase.

Figure 2: Metathesis workflow with integrated Silver Nitrate (AgNO3) validation loop to ensure removal of halide impurities.

Critical Process Parameters (CPP)

-

Stoichiometry: Use a slight excess (1.05 eq) of the ammonium salt to ensure complete consumption of expensive LiNTf2, as the ammonium salt is easier to wash out.

-

AgNO3 Validation: This is the "Go/No-Go" step. Even trace chlorides can cause anodic corrosion in battery collectors. The wash water must remain crystal clear upon addition of 0.1M

. -

Drying: The IL is hygroscopic despite being hydrophobic. Vacuum drying at 60°C is mandatory to reduce water content below 500 ppm (verified by Karl Fischer titration).

Physicochemical & Electrochemical Performance[1][2][3][4][5][6][7]

Data Summary Table

| Property | Value | Unit | Conditions | Relevance |

| Physical State | Liquid/Supercooled | - | 25°C | Easy handling; no phase change in operation. |

| Melting Point | 27 | °C | - | Solidifies in cold storage; requires gentle heating. |

| Density | 1.27 | g/mL | 25°C | High density typical of fluorinated ILs. |

| Viscosity | 522 | cP | 25°C | High. Limits ionic mobility; often requires dilution or elevated temp. |

| Conductivity | 0.48 | mS/cm | 30°C | Moderate. Sufficient for low-rate applications. |

| Electrochemical Window | 6.2 | V | vs Li/Li+ | Excellent. Enables high-voltage cathodes (e.g., NMC 811). |

| Water Content | <500 | ppm | Post-drying | Critical for preventing hydrolysis of |

Electrochemical Window Analysis

The anodic limit is determined by the oxidation of the

Applications in Research & Development

Energy Storage (Electrolytes)

-

High-Voltage Li-ion: The 6.2V window allows the use of high-voltage cathodes without electrolyte decomposition.

-

Solid-State Batteries: Used as a plasticizer in polymer electrolytes (e.g., PEO-based) to improve ionic conductivity without compromising mechanical strength.

-

Supercapacitors: The wide window directly correlates to energy density (

).

Pharmaceutical Applications (Drug Development)

While primarily an electrochemical solvent,

-

Solubility Enhancement: The IL can solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) (e.g., Paclitaxel, Ibuprofen) via hydrophobic and ion-dipole interactions.

-

Topical/Transdermal Delivery: The surfactant-like nature of the cation can disrupt the stratum corneum, enhancing skin permeation of drugs.

-

Toxicity Warning: Quaternary ammonium compounds can exhibit cytotoxicity.

-

GHS Classification: Warning (H315, H319).[1]

-

Protocol: For biological applications, cytotoxicity assays (MTT) are required before formulation. It is generally considered less toxic than pyridinium analogs but more toxic than choline-based ILs.

-

References

-

National Institutes of Health (NIH). (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide Based Ionic Liquids. [Link]

-

ChemSrc. (2025). CAS 405514-94-5 Physicochemical Data.[2][1][3][4] [Link]

-

MDPI. (2016). Influences of Ionic Liquids on Electrochemical Studies as Gel Polymer Electrolyte. [Link][5][2][3][6][7]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. TRIBUTYLMETHYLAMMONIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 405514-94-5 [chemicalbook.com]

- 4. CAS#:405514-94-5 | tributylmethylammonium bis(trifluoromethylsulfonyl)imide | Chemsrc [chemsrc.com]

- 5. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt - Google Patents [patents.google.com]

Part 1: Executive Directive & Strategic Context

Technical Whitepaper: Physicochemical Profiling of CAS 405514-94-5 Compound Identity: Tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([N1444][NTf2])

Editorial Note on Identity & Scope: This guide addresses CAS 405514-94-5 , chemically identified as Tributylmethylammonium bis(trifluoromethylsulfonyl)imide (also abbreviated as [N1444][NTf2] or [N1,4,4,4][TFSI]).

Critical Distinction: Unlike traditional Active Pharmaceutical Ingredients (APIs), this compound is a Room Temperature Ionic Liquid (RTIL) . In the context of drug development, it is not a therapeutic agent itself but a high-performance process enabler . It serves as a "Green Solvent" for complex organic synthesis (replacing volatile organic compounds), a stabilizing electrolyte for electrochemical API sensing, and a reaction medium for enzymatic catalysis in non-aqueous environments.

Strategic Value: For the pharmaceutical researcher, mastering the properties of [N1444][NTf2] unlocks:

-

Enhanced Reaction Kinetics: Ability to solubilize polar intermediates in hydrophobic environments.

-

Electrochemical Sensing: Development of highly sensitive sensors for drug quantification due to its wide electrochemical window (~5.7 V).

-

Green Chemistry Compliance: Negligible vapor pressure reduces solvent emission compliance costs.

Part 2: Physicochemical Profile & Mechanistic Insights

The utility of [N1444][NTf2] is dictated by the interaction between its bulky, asymmetrical ammonium cation and the charge-delocalized imide anion.

Core Physicochemical Data

| Property | Value / Range | Condition | Relevance to Pharma R&D |

| Physical State | Liquid | 25°C (RT) | Easy handling in flow chemistry. |

| Melting Point | 19°C – 27°C | - | Low MP prevents solidification in cooled reactors. |

| Density | 1.276 g/cm³ | 25°C | Phase separation efficiency in liquid-liquid extraction. |

| Viscosity | ~45.5 cP | 25°C | Moderate viscosity; may require heating for microfluidics. |

| Conductivity | 4.33 mS/cm | 25°C | High ionic mobility for electrochemical sensors. |

| Electrochem. Window | ~5.7 V | vs. Li/Li⁺ | Allows oxidation/reduction of drugs without solvent breakdown. |

| Hydrophobicity | Hydrophobic | - | Forms biphasic systems with water; ideal for extraction. |

| Water Content | < 500 ppm | Dried | Hygroscopic; water acts as an impurity that alters viscosity. |

Mechanistic Causality (The "Why")

-

Liquid at Room Temperature: The Tributylmethylammonium ([N1444]⁺) cation is asymmetrical and bulky. This steric bulk prevents the efficient packing of ions into a crystal lattice. Combined with the Bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion, which has a diffuse negative charge delocalized over the S-N-S core and electron-withdrawing CF₃ groups, the lattice energy is significantly reduced, resulting in a low melting point.

-

Hydrophobicity: The [NTf2]⁻ anion is fluorinated, rendering the overall salt hydrophobic despite being ionic. This property is exploited in Liquid-Liquid Extraction (LLE) , where the IL can extract APIs from aqueous phases without forming an emulsion.

-

Thermal Stability: The absence of acidic protons and the strength of the C-F bonds in the anion confer stability up to >350°C, allowing high-temperature synthesis that would degrade conventional solvents like DCM or THF.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility in synthesis or sensing applications, the quality of the IL must be verified.

Protocol A: Water Content Determination (Karl Fischer Titration)

Water is a critical impurity that exponentially decreases viscosity and narrows the electrochemical window.

-

Setup: Use a Coulometric Karl Fischer titrator (e.g., Metrohm or Mettler Toledo) inside a glovebox or with a septum-sealed cell to prevent atmospheric moisture ingress.

-

Anolyte Selection: Use an anolyte specific for oils or hydrophobic samples (e.g., Hydranal-Coulomat AG-H) to ensure miscibility.

-

Validation (System Check): Inject a 1.0% water standard. Recovery must be 98-102%.

-

Measurement: Inject 0.5–1.0 g of [N1444][NTf2] via syringe.

-

Criteria: High-purity grade for electrochemistry requires <50 ppm water. Synthetic grade allows <500 ppm .

Protocol B: Electrochemical Stability Window (Cyclic Voltammetry)

Essential for validating the IL as a blank electrolyte for drug sensing.

-

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

-

Counter/Reference: Pt wire counter electrode; Ag/Ag⁺ (in IL) or pseudo-Ag wire reference.

-

Sample Prep: Sparge [N1444][NTf2] with dry Argon for 15 mins to remove dissolved O₂.

-

Scan Parameters:

-

Scan Rate: 10 mV/s (quasi-steady state).

-

Range: -3.0 V to +3.0 V (expand gradually).

-

-

Analysis: The "Window" is defined by the voltage limits where current density exceeds a threshold (typically 0.5 mA/cm²).

-

Pass Criteria: No significant redox peaks within the -2.5V to +2.5V range.

-

Part 4: Visualization & Workflows

Figure 1: Structure-Property Relationship

This diagram illustrates how the molecular structure of CAS 405514-94-5 dictates its macroscopic properties useful in R&D.

Caption: Interplay between the [N1444] cation and [NTf2] anion governing phase behavior and stability.

Figure 2: Pharmaceutical Application Workflow (Green Synthesis)

A workflow for using [N1444][NTf2] as a recyclable solvent for API synthesis.

Caption: Closed-loop synthesis workflow utilizing the biphasic nature of [N1444][NTf2] for catalyst recycling.

Part 5: References

-

Sigma-Aldrich. Tributylmethylammonium bis(trifluoromethylsulfonyl)imide, ≥99% Specification Sheet.Link

-

RoCo Global. Tributylmethylammonium bis(fluorosulfonyl)imide and related NTf2 IL Properties.Link

-

National Institutes of Health (NIH) / PubChem. Compound Summary: Tributylmethylammonium bis(trifluoromethylsulfonyl)imide.[1]Link

-

IoLiTec (Ionic Liquids Technologies). Safety Data Sheet & Technical Data: [N1444][NTf2].Link

-

Journal of Chemical & Engineering Data. Physicochemical Properties of Ammonium-Based Ionic Liquids. (General reference for [N1444] series viscosity/density scaling).

Sources

What is Tributylmethylammonium bis(trifluoromethanesulfonyl)imide?

Technical Whitepaper: Physicochemical Profiling and Bio-Applications of Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide ([N1444][TFSI])

Executive Summary

In the pursuit of "Green Chemistry" and advanced electrolyte systems, Tributylmethylammonium bis(trifluoromethanesulfonyl)imide (CAS: 405514-94-5), commonly abbreviated as [N1444][TFSI] or [N4441][TFSI] , has emerged as a critical ionic liquid (IL). Unlike traditional imidazolium-based ILs, the quaternary ammonium cation in [N1444][TFSI] offers superior electrochemical stability (up to 6.2 V) and distinct hydrophobicity, driven by the fluorous nature of the TFSI anion.

For the pharmaceutical and drug development sector, [N1444][TFSI] presents a dual-edged profile: it is a powerful solvent for hydrophobic Active Pharmaceutical Ingredients (APIs) and a robust electrolyte for biosensors, yet it carries a toxicity profile that demands rigorous handling protocols. This guide provides an exhaustive technical analysis of its synthesis, physicochemical properties, and validated applications.[1]

Molecular Architecture & Physicochemical Properties

The utility of [N1444][TFSI] is dictated by the interaction between its asymmetric cation and its charge-delocalized anion.

-

Cation (

): The tributylmethylammonium core provides steric bulk, preventing lattice packing and ensuring the salt remains liquid near room temperature. The asymmetry reduces viscosity compared to symmetric tetraalkylammonium salts. -

Anion (

): The bis(trifluoromethanesulfonyl)imide anion is weakly coordinating and highly flexible. Its fluorinated sulfonyl groups induce hydrophobicity and high thermal stability.

Table 1: Key Physicochemical Data

| Property | Value | Context/Relevance |

| Molecular Formula | MW: 480.53 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscous fluid at RT |

| Melting Point | ~27 °C | Often supercools; behaves as RTIL |

| Density | 1.26 – 1.27 g/mL (25 °C) | Denser than water; facilitates phase separation |

| Viscosity | ~522 cP (25 °C) | High viscosity; limits mass transfer unless heated/diluted |

| Conductivity | 0.48 mS/cm (30 °C) | Moderate; sufficient for sensors/batteries |

| Electrochem.[2][3][][5][6] Window | ~6.2 V | Exceptionally wide; ideal for high-voltage applications |

| Hydrophobicity | Hydrophobic | Immiscible with water; forms biphasic systems |

Analyst Note: The high viscosity (522 cP) is a critical operational parameter. In synthesis or extraction, heating to 40–50 °C significantly reduces viscosity, enhancing mass transfer rates without compromising thermal stability (stable >300 °C).

Synthesis & Purification: A Self-Validating Protocol

High-purity [N1444][TFSI] is essential for electrochemical and biological applications, as halide impurities can cause electrode corrosion or cellular toxicity. The following protocol utilizes an anion-exchange metathesis reaction.

Validated Synthesis Workflow

Reagents:

-

Precursor: Tributylmethylammonium chloride (

) or bromide. -

Anion Source: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Hydrogen TFSI (HTFSI).

-

Solvent: Deionized Water (18.2 MΩ·cm).

Protocol:

-

Dissolution: Dissolve equimolar amounts of

and LiTFSI in separate minimal volumes of water. -

Metathesis: Slowly add the LiTFSI solution to the

solution under vigorous stirring. -

Phase Separation: The hydrophobic [N1444][TFSI] will form a separate bottom layer (denser than water). Stir for 2–4 hours to ensure equilibrium.

-

Washing (Critical Step): Decant the aqueous top layer. Wash the IL layer with deionized water (3x volume) at least 5 times.

-

Causality: Repeated washing relies on the high solubility of LiCl in water versus the insolubility of [N1444][TFSI].

-

-

Validation (Silver Nitrate Test): Collect the final wash water. Add a few drops of

solution.-

Pass: Solution remains clear (Halides < 10 ppm).

-

Fail: White precipitate/haze forms. Repeat washing.[7]

-

-

Drying: Dry the IL under high vacuum (<1 mbar) at 60–80 °C for 12 hours to remove trace water.

Synthesis Logic Diagram

Caption: Operational workflow for the synthesis and purification of [N1444][TFSI] with integrated halide validation.

Applications in Pharmaceutical Sciences

Solvent for Hydrophobic APIs

The pharmaceutical industry faces a "solubility crisis," with ~40% of new chemical entities being poorly water-soluble. [N1444][TFSI] serves as a potent solvent for these hydrophobic drugs.

-

Mechanism: The TFSI anion disrupts the crystal lattice of hydrophobic APIs, while the butyl chains of the cation interact via Van der Waals forces.

-

Application: It can be used as a reaction medium for the synthesis of APIs where water or volatile organic solvents (VOCs) fail, or as a component in Liquid-Liquid Extraction to isolate bioactive compounds from fermentation broths.

Electrochemical Biosensors

Due to its wide electrochemical window (6.2 V) and intrinsic conductivity, [N1444][TFSI] is an ideal electrolyte for biosensors.

-

Use Case: Detection of dopamine or glucose. The IL prevents electrode fouling (common in aqueous buffers) and allows for higher oxidation potentials without solvent breakdown.

Transdermal Drug Delivery (Emerging)

While less studied than imidazolium salts, ammonium-based ILs are investigated as permeation enhancers.

-

Hypothesis: The IL disrupts the lipid bilayer of the stratum corneum, facilitating the transport of large molecules.

-

Caution: Due to toxicity (see Section 5), this application is currently limited to ex vivo studies or low-concentration formulations.

Toxicology & Safety Profile (E-E-A-T Critical)

For drug development professionals, the safety profile is the "Go/No-Go" gate. [N1444][TFSI] is not benign.

-

GHS Classification:

-

Cytotoxicity: Quaternary ammonium cations with long alkyl chains (like butyl) exhibit cytotoxicity by disrupting cell membranes. The TFSI anion is generally stable but contributes to the overall lipophilicity, enhancing membrane penetration.

-

Handling:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Must be treated as hazardous chemical waste. Do not release into drains.

-

Risk Assessment Logic

Caption: Causal link between molecular structure, toxicity risks, and necessary mitigation strategies.

References

-

Sigma-Aldrich. (2024).[8] Tributylmethylammonium bis(trifluoromethylsulfonyl)imide Safety Data Sheet (SDS).[2] Retrieved from

-

ChemImpex. (2024).[8] Product Specifications: Tributylmethylammonium bis(trifluoromethanesulfonyl)imide.[][6][7][10][11][12] Retrieved from

-

PubChem. (2024).[12] Compound Summary: Tributylmethylammonium bis(trifluoromethylsulfonyl)imide (CID 44630019).[6][12] National Library of Medicine. Retrieved from

-

BOC Sciences. (2024). Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide Properties and Applications. Retrieved from

-

Royal Society of Chemistry. (2024). Ionic Liquids in Drug Delivery: Challenges and Opportunities.[13][14] (General context on IL toxicity and application). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. TRIBUTYLMETHYLAMMONIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 405514-94-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 5. hiyka.com [hiyka.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. proionic.com [proionic.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt - Google Patents [patents.google.com]

- 12. Tributylmethylammonium bis(trifluoromethylsulfonyl)imide | C15H30F6N2O4S2 | CID 44630019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? [ouci.dntb.gov.ua]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Synthesis pathway for Tributylmethylammonium bis(trifluoromethanesulfonyl)imide

High-Purity Synthesis of Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide ( )

Executive Summary & Strategic Rationale

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide (

This guide details a self-validating synthesis protocol designed to achieve electrochemical-grade purity (>99.9%, <10 ppm halide/water). The pathway utilizes a two-step metathesis route, prioritized for its robustness in removing halide impurities which are detrimental to catalytic and electrochemical performance.

Key Physicochemical Parameters

| Property | Value | Relevance |

| Formula | Stoichiometry verification | |

| MW | 480.53 g/mol | Yield calculation |

| Appearance | Colorless Liquid (supercools) / Solid < 27°C | Visual purity check |

| Density | 1.276 g/cm³ (20°C) | Phase separation logic |

| Solubility | Hydrophobic (Water immiscible) | Purification mechanism |

Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the Hydrophobic Phase Separation Principle . By selecting Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as the anion source, we drive the reaction forward through the insolubility of the final product in water, while the byproduct (Lithium Iodide) remains in the aqueous phase.

Reaction Scheme

-

Quaternization (

): Nucleophilic attack of Tributylamine on Methyl Iodide. -

Metathesis (Ion Exchange): Anion exchange between the ammonium halide and LiTFSI.

Figure 1: Strategic workflow for the synthesis of

Step 1: Synthesis of Tributylmethylammonium Iodide ( )

Objective: Create the quaternary ammonium cation. Safety Warning: Methyl Iodide (MeI) is a potent alkylating agent and suspected carcinogen. All operations must occur in a fume hood.

Materials

-

Tributylamine (CAS: 102-82-9) - 1.0 eq

-

Methyl Iodide (CAS: 74-88-4) - 1.1 eq (Excess drives completion)

-

Acetonitrile (HPLC Grade) - Solvent

-

Ethyl Acetate / Diethyl Ether - For recrystallization

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

-

Solvation: Dissolve Tributylamine (e.g., 18.5 g, 0.1 mol) in Acetonitrile (50 mL). Chill to 0°C in an ice bath.

-

Addition: Add Methyl Iodide (15.6 g, 0.11 mol) dropwise. Note: The reaction is exothermic. Control addition rate to prevent thermal runaway.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 12 hours. If precipitation does not occur, reflux gently at 40°C for 2 hours.

-

Isolation:

-

Remove solvent via rotary evaporation.[1]

-

The product,

, is a white solid (MP > 150°C). -

Recrystallization (Critical): Dissolve the crude solid in minimum hot ethanol/acetonitrile and precipitate with cold ethyl acetate or diethyl ether. This removes unreacted amine (which ruins electrochemical windows).

-

-

Validation: Check

NMR. The methyl group attached to nitrogen should appear as a distinct singlet around 3.0-3.1 ppm.

Step 2: Anion Metathesis to

Objective: Exchange Iodide (

Materials

- (from Step 1)

-

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) (CAS: 90076-65-6) - 1.05 eq

-

Deionized Water (18.2 MΩ·cm)

-

Dichloromethane (DCM) - Optional extraction aid

Protocol

-

Dissolution: Dissolve

in minimal deionized water. In a separate beaker, dissolve LiTFSI in deionized water. -

Mixing: Slowly pour the LiTFSI solution into the ammonium salt solution while stirring vigorously.

-

Phase Separation: The mixture will become cloudy immediately as the hydrophobic

forms. Stir for 4–24 hours to ensure equilibrium. -

Separation: Transfer to a separatory funnel. The IL (Density ~1.28 g/cm³) will form the bottom layer (heavier than water).

-

Collection: Drain the bottom IL layer. Retain the top aqueous layer (containing LiI) for waste disposal.

Purification & Quality Control (The Self-Validating System)

This is the most critical section for research-grade applications. Halide impurities (

The Wash Loop

-

Add fresh deionized water to the IL (1:1 volume ratio).

-

Vortex/Stir vigorously for 10 minutes.

-

Allow phases to separate.

-

Remove the top water layer.

-

Test the water layer (see below).

Validation Tests

A. Silver Nitrate Test (Qualitative)

-

Method: Take 1 mL of the wash water. Add 2 drops of 0.1 M

solution. -

Result:

B. Drying (Water Removal)

-

Water is a critical impurity in TFSI-based ILs.

-

Method: Heat IL to 60–80°C under high vacuum (< 1 mbar) for 24 hours. Stirring is required to break surface tension.

-

Final Check: Karl Fischer Titration. Target: < 50 ppm water.

Figure 2: The "Self-Validating" purification loop. The process cannot proceed to drying until the Silver Nitrate test confirms halide removal.

References

-

Sigma-Aldrich. Tributylmethylammonium bis(trifluoromethylsulfonyl)imide Product Specification. CAS 405514-94-5.[2] Link

- Wasserscheid, P., & Welton, T. (2008). Ionic Liquids in Synthesis. Wiley-VCH.

-

Solvomet. Determination of Halide Impurities in Ionic Liquids. (Detailing the limits of AgNO3 vs TXRF). Link

-

PubChem. Tributylmethylammonium bis(fluorosulfonyl)imide Compound Summary. (Structural confirmation data). Link

- MacFarlane, D. R., et al. (2014). Energy applications of ionic liquids. Energy & Environmental Science. (Context for electrochemical stability).

An In-Depth Technical Guide to the Solubility of Tributylmethylammonium bis(trifluoromethanesulfonyl)imide in Organic Solvents

Foreword: Navigating the Solution Space of a Versatile Ionic Liquid

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide, denoted as [N4441][NTf2], stands as a prominent member of the ionic liquid family. Its unique combination of a quaternary ammonium cation and the weakly coordinating bis(trifluoromethanesulfonyl)imide anion imparts a suite of desirable properties, including high thermal stability, a wide electrochemical window, and low volatility.[1][2] These characteristics have positioned [N4441][NTf2] as a key enabling material in diverse fields ranging from electrochemistry and materials science to chemical synthesis and pharmaceuticals.[1][3] However, to fully exploit its potential, a thorough understanding of its behavior in solution is paramount. This guide provides a comprehensive exploration of the solubility of [N4441][NTf2] in organic solvents, offering both theoretical underpinnings and practical, field-proven methodologies for its determination.

The Molecular Architecture and Physicochemical Profile of [N4441][NTf2]

The solubility of an ionic liquid is intrinsically linked to its molecular structure and resulting physical properties.[4] [N4441][NTf2] is comprised of the tributylmethylammonium cation ([N4441]+) and the bis(trifluoromethanesulfonyl)imide anion ([NTf2]-).

The tributylmethylammonium cation features a central nitrogen atom bonded to three butyl chains and one methyl group. The presence of the relatively long butyl chains imparts a significant degree of nonpolar character to the cation, influencing its interactions with nonpolar solvent molecules.

The bis(trifluoromethanesulfonyl)imide anion is known for its charge delocalization and conformational flexibility. The electron-withdrawing trifluoromethyl groups and the sulfonyl groups effectively disperse the negative charge, making it a weakly coordinating anion. This characteristic is a key contributor to the low melting point of the ionic liquid.

A summary of the key physicochemical properties of [N4441][NTf2] is presented in Table 1.

Table 1: Physicochemical Properties of Tributylmethylammonium bis(trifluoromethanesulfonyl)imide

| Property | Value | References |

| CAS Number | 405514-94-5 | [1][2] |

| Molecular Formula | C15H30F6N2O4S2 | [1][2] |

| Molecular Weight | 480.53 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [5][] |

| Density | ~1.27 g/mL | [1][5] |

| Viscosity (25 °C) | 522 cP | [1] |

| Melting Point | < Room Temperature | [1] |

Theoretical Framework: Deconstructing the Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[4] For ionic liquids, a more nuanced approach is necessary, considering the interplay of various intermolecular forces. The dissolution of [N4441][NTf2] in an organic solvent is governed by the Gibbs free energy of mixing (ΔGmix = ΔHmix - TΔSmix), which must be negative for dissolution to be spontaneous.

The enthalpy of mixing (ΔHmix) is determined by the balance of energetic costs and gains:

-

Cost: Breaking the ion-ion interactions in the ionic liquid and the solvent-solvent interactions in the organic solvent.

-

Gain: The formation of new ion-solvent interactions.

The entropy of mixing (ΔSmix) is generally positive and favors dissolution.

The key intermolecular interactions at play include:

-

Coulombic (Ion-Ion) Forces: The strong electrostatic attractions between the [N4441]+ cations and [NTf2]- anions.

-

Ion-Dipole Interactions: Occur between the ions of the ionic liquid and polar solvent molecules.

-

Hydrogen Bonding: The [NTf2]- anion can act as a weak hydrogen bond acceptor. Solvents with strong hydrogen bond donating capabilities (e.g., alcohols) can engage in this interaction.

-

Van der Waals Forces (Dispersion and Dipole-Dipole): These are present in all systems and are particularly important for the interactions involving the nonpolar alkyl chains of the cation.

A Practical Guide to Determining Solubility: The Cloud Point Method

Principle of the Cloud Point Method

The cloud point is the temperature at which a single-phase solution of a known composition becomes turbid (cloudy) upon cooling, indicating the onset of phase separation. Conversely, it is the temperature at which a two-phase mixture becomes clear upon heating. By systematically varying the composition of the ionic liquid-solvent mixture, a phase diagram can be constructed, from which the solubility at different temperatures can be determined.

Experimental Workflow

The following diagram illustrates the key steps in the cloud point method for determining the solubility of [N4441][NTf2] in an organic solvent.

Caption: Experimental workflow for the cloud point method.

Detailed Step-by-Step Protocol

-

Materials and Equipment:

-

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide ([N4441][NTf2]), high purity (>99%).

-

Organic solvent of interest, anhydrous grade.

-

Analytical balance (±0.0001 g).

-

Sealed glass vials with magnetic stir bars.

-

Temperature-controlled bath (e.g., oil bath or a programmable cryostat) with a calibrated thermometer or thermocouple (±0.1 °C).

-

Light source and a dark background to aid in observing turbidity.

-

-

Procedure: a. Drying: Prior to use, dry the [N4441][NTf2] under high vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove any residual water, which can significantly affect solubility. The organic solvent should also be of anhydrous grade. b. Sample Preparation: Prepare a series of mixtures of [N4441][NTf2] and the organic solvent with known compositions by mass in sealed vials. For example, prepare mixtures with 10, 20, 30, 40, 50, 60, 70, 80, and 90 wt% of the ionic liquid. c. Heating and Homogenization: Place a vial in the temperature-controlled bath and begin stirring. Gradually heat the mixture until it becomes a single, clear, and homogeneous phase. d. Cooling and Cloud Point Determination: Slowly cool the solution at a controlled rate (e.g., 0.5 °C/min) while continuously stirring and observing the solution against a dark background with a light source. The temperature at which the first sign of persistent cloudiness or turbidity appears is the cloud point. e. Reversibility Check: To ensure accuracy, after the cloud point is recorded, slowly reheat the mixture to confirm the temperature at which the solution becomes clear again. The clearing temperature and the cloud point should be in close agreement. f. Data Collection: Repeat the measurement for each of the prepared compositions.

-

Data Analysis: a. Plot the recorded cloud point temperatures (y-axis) against the corresponding weight percent or mole fraction of [N4441][NTf2] (x-axis). b. The resulting curve is the solubility or binodal curve, which separates the single-phase region from the two-phase region. From this plot, the solubility of the ionic liquid in the solvent at a given temperature can be determined.

Expected Solubility Trends in Common Organic Solvents

Based on the molecular structure of [N4441][NTf2] and the principles of solubility, we can anticipate its behavior in various classes of organic solvents.

Table 2: Predicted Solubility of [N4441][NTf2] in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols are polar and can act as hydrogen bond donors, interacting favorably with the [NTf2]- anion. The alkyl part of the alcohol can also interact with the butyl chains of the cation. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Ketones are polar aprotic solvents with a significant dipole moment, leading to strong ion-dipole interactions with the ions of [N4441][NTf2]. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are polar aprotic solvents, but generally less polar than ketones. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | These solvents are nonpolar, but their π-electron systems can induce dipoles in the ionic liquid, leading to some interaction. The nonpolar butyl chains of the cation will also favor interaction. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are polar and can engage in dipole-dipole interactions. Dichloromethane is generally a good solvent for many ionic liquids. |

| Alkanes | Hexane, Heptane | Very Low | Alkanes are nonpolar and can only participate in weak van der Waals forces. The energetic cost of breaking the strong ion-ion interactions in the ionic liquid is not compensated by the weak ion-alkane interactions. |

It is important to note that these are qualitative predictions. The actual quantitative solubility will depend on the specific solvent and the temperature.

Synthesis of Tributylmethylammonium bis(trifluoromethanesulfonyl)imide

A common and straightforward method for the synthesis of [N4441][NTf2] involves a two-step process: quaternization of tributylamine followed by an anion exchange reaction.[10]

Step 1: Quaternization of Tributylamine

The first step is the reaction of tributylamine with a methylating agent, such as iodomethane, to form the tributylmethylammonium iodide salt.

Caption: Anion exchange to form the final ionic liquid.

A detailed synthetic procedure can be found in the supporting information of various scientific publications. [10]A general procedure involves dissolving the tributylmethylammonium halide in a suitable solvent like dichloromethane, followed by the addition of an aqueous solution of LiNTf2. After stirring, the organic phase containing the desired ionic liquid is separated, washed with water to remove any remaining inorganic salts, and then dried under vacuum.

Conclusion and Future Outlook

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide is a highly versatile ionic liquid with broad applicability. While its general solubility in a wide range of organic solvents is well-recognized, a comprehensive public database of quantitative solubility data is yet to be established. This guide has provided the theoretical framework and a detailed, practical methodology to empower researchers to determine the solubility of [N4441][NTf2] in their solvents of interest. The generation of such data will undoubtedly accelerate the rational design of processes and products that leverage the unique properties of this remarkable ionic liquid.

References

-

Hiyka. Tributylmethylammonium Bis(trifluoromethylsulfonyl)Imide. [Link]

-

Chem-Impex. Tributylmethylammonium bis(trifluoromethanesulfonyl)imide. [Link]

-

PubChem. Tributylmethylammonium bis(trifluoromethylsulfonyl)imide. [Link]

-

Al-Sabagh, A. M., et al. (2022). Surface-Active Ionic Liquid-Assisted Cloud Point Extraction for Pre-Concentration and Determination of Cobalt Ions in Pharmaceutical Preparations. PubMed Central. [Link]

- Google Patents. CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.

-

Domanska, U., & Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. MDPI. [Link]

-

Karasnoperova, A.P., et al. (1978). Acetonitrile with Cesium chloride. IUPAC-NIST Solubilities Database. [Link]

-

Taha, A. A., et al. (2022). Sensitive Cloud Point Extraction Method for Determination of Salbutamol Sulfate in Pharmaceutical Dosage Forms. Baghdad Science Journal. [Link]

-

OPUS - BSZ. Supporting Information to:. [Link]

-

Chemistry LibreTexts. (2023). 17.2: Determining the Solubility of Ionic Compounds. [Link]

-

Semantic Scholar. Surface-Active Ionic Liquid-Assisted Cloud Point Extraction for Pre-Concentration and Determination of Cobalt Ions in Pharmaceutical Preparations. [Link]

-

ResearchGate. Solubility of CO2 in Methanol, 1-Octyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide, and Their Mixtures. [Link]

Sources

- 1. TRIBUTYLMETHYLAMMONIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 405514-94-5 [chemicalbook.com]

- 2. Tributylmethylammonium bis(trifluoromethylsulfonyl)imide | C15H30F6N2O4S2 | CID 44630019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hiyka.com [hiyka.com]

- 4. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 5. chemimpex.com [chemimpex.com]

- 7. Surface-Active Ionic Liquid-Assisted Cloud Point Extraction for Pre-Concentration and Determination of Cobalt Ions in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. opus.bsz-bw.de [opus.bsz-bw.de]

Safety and handling of Tributylmethylammonium bis(trifluoromethanesulfonyl)imide

An In-Depth Technical Guide to the Safe Handling of Tributylmethylammonium bis(trifluoromethanesulfonyl)imide

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Tributylmethylammonium bis(trifluoromethanesulfonyl)imide. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity.

Introduction: Understanding the Compound

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide, often abbreviated as [TBMN][TFSI], is an ionic liquid (IL) that has gained significant attention for its unique and advantageous properties.[1] Unlike traditional volatile organic solvents, it exhibits high thermal stability, low volatility, and excellent solubility for a wide range of compounds.[1][2][3] These characteristics make it a valuable tool in diverse fields such as electrochemistry, where it serves as an electrolyte in next-generation batteries[1][4][5], and in chemical synthesis as a green, recyclable solvent.[1] Its applications extend to materials science, separation processes, and even pharmaceutical drug formulation, where it can enhance the solubility and stability of active ingredients.[2]

However, its unique properties necessitate a thorough understanding of its safety profile and handling requirements. This guide is structured to provide that understanding, moving from its fundamental properties to detailed protocols for its safe use.

Physicochemical and Thermal Properties

The physical properties of an ionic liquid are fundamental to understanding its behavior and potential hazards. The low vapor pressure of [TBMN][TFSI] is a key safety advantage, as it significantly reduces the risk of inhalation exposure compared to volatile solvents.[2] However, its nature as a liquid that can cause skin and eye irritation means direct contact remains a primary concern.

Table 1: Physicochemical Data for Tributylmethylammonium bis(trifluoromethanesulfonyl)imide

| Property | Value | Source(s) |

| CAS Number | 405514-94-5 | [1][2][6][7] |

| Molecular Formula | C₁₅H₃₀F₆N₂O₄S₂ | [1][2] |

| Molecular Weight | 480.53 g/mol | [1][2][8] |

| Appearance | Colorless to slightly yellow clear liquid | [1][4][6] |

| Density | 1.27 g/mL (at 23 °C) | [1][2] |

| Melting Point | 27 °C | [5] |

| Flash Point | 110 °C (230 °F) | |

| Viscosity | 522 cP (at 25 °C) | [2][5] |

| Refractive Index | ~1.43 (n20/D) | [1][4] |

Hazard Identification and GHS Classification

While ionic liquids are often termed "green solvents" due to their low volatility, this does not render them harmless. [TBMN][TFSI] is classified as an irritant to the skin and eyes and may cause respiratory irritation.[4][9][10][11] Several safety data sheets also caution that the substance has not yet been fully tested, meaning unknown hazards cannot be excluded.[6][7]

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [4][9][11] |

| Hazard | H319 | Causes serious eye irritation. | [4][9][11] |

| Hazard | H335 | May cause respiratory irritation. | [9][10] |

| Hazard | H412 | Harmful to aquatic life with long lasting effects. | [9][12] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [9] |

| Precautionary | P273 | Avoid release to the environment. | [9][12] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][9][11] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. | [9] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][9] |

Core Principles of Safe Handling

A systematic approach to safety, combining engineering controls, appropriate personal protective equipment, and stringent hygiene practices, is essential for minimizing risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

-

Ventilation: Always handle [TBMN][TFSI] in a well-ventilated area. For procedures that could generate aerosols or mists, or involve heating, a certified chemical fume hood is mandatory. This is crucial for preventing respiratory tract irritation.[9][10]

-

Automation: For repetitive tasks or when handling larger quantities, consider using automated or enclosed systems to minimize the potential for direct contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier.

-

Eye and Face Protection: Chemical safety glasses with side-shields are the minimum requirement.[6][9] When there is a risk of splashing, a face shield should be worn in addition to safety glasses. The consequence of eye contact is severe irritation, making this non-negotiable.[4][9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Nitrile gloves are commonly used, but it is best practice to consult the glove manufacturer's compatibility chart for ionic liquids. Always inspect gloves for tears or holes before use.[6] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6][9]

-

Lab Coat: A standard laboratory coat should be worn and kept buttoned. For larger quantities, consider an impervious apron.

-

-

Respiratory Protection: Respiratory protection is generally not required when adequate engineering controls (like a fume hood) are in place. If such controls are unavailable and there is a risk of inhaling mists, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Hygiene Practices: Preventing Accidental Exposure

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9][11][12]

-

Do not eat, drink, or smoke in areas where chemicals are handled.[12]

-

Remove any contaminated clothing immediately and wash it before reuse.[7][9]

Storage and Chemical Compatibility

Proper storage is vital for maintaining the integrity of the ionic liquid and ensuring safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[9] The container should be kept tightly closed to prevent absorption of moisture from the air.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability and to maintain high purity.[5]

-

Incompatible Materials: While specific reactivity data is limited, as a general principle for organic salts, avoid contact with strong oxidizing agents.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

In Case of Eye Contact: Immediately flush the eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[6][7][12] Remove contact lenses if present and easy to do.[9][12] Seek immediate medical attention.[6][9]

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[6][7][11] If skin irritation occurs, seek medical advice.[9]

-

If Inhaled: Move the person to fresh air at once.[6][7][11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7]

-

If Swallowed: Rinse the mouth thoroughly with water.[7][11][12] Do NOT induce vomiting.[6][7][12] Seek immediate medical attention and call a poison control center.[12]

Accidental Release and Spill Management

A structured response is required to manage spills effectively and safely.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Secure: Alert others in the area. If the spill is large, evacuate the immediate vicinity. Ensure proper ventilation.

-

Don PPE: Before approaching the spill, don the appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

-

Contain the Spill: For larger spills, use an inert absorbent material like sand, diatomaceous earth, or a universal binder to create a dike around the spill to prevent it from spreading.[12]

-

Absorb the Material: Cover the spill with the absorbent material.[12] Allow it to fully absorb the liquid.

-

Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[6][12]

-

Decontaminate the Area: Clean the spill area with a cloth or sponge and an appropriate solvent (check for compatibility first), followed by soap and water.

-

Dispose of Waste: Dispose of the sealed waste container and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[6]

Disposal Considerations

Disposal of [TBMN][TFSI] and materials contaminated with it must be handled responsibly to prevent environmental harm.

-

The compound is considered harmful to aquatic life with long-lasting effects.[9][12] Therefore, it must not be disposed of down the drain or into any water source.[6][12]

-

All waste should be considered hazardous. It should be collected in sealed containers and disposed of through a licensed professional waste disposal service or an industrial combustion plant.[11][12]

-

Follow all applicable local and national environmental regulations.

Visualizations

Chemical Structure

Caption: Ionic pair structure of the compound.

Spill Response Workflow

Caption: A workflow for responding to a chemical spill.

References

- proionic. (2023, October 13). Safety Data Sheet: Tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide.

- Chem-Impex. Tributylmethylammonium bis(trifluoromethanesulfonyl)imide.

- Iolitec. (2017, September 11). Safety Data Sheet.

- Guidechem. TRIBUTYLMETHYLAMMONIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE (cas 405514-94-5) SDS/MSDS download.

- Iolitec. (2022, September 20). Safety Data Sheet.

- Hiyka. Tributylmethylammonium Bis(trifluoromethylsulfonyl)Imide.

- Fisher Scientific. (2014, October 1). SAFETY DATA SHEET.

- CP Lab Safety. Tributylmethylammonium Bis(trifluoromethylsulfonyl)imide, 5 grams.

- ChemicalBook. (2025, February 1). TRIBUTYLMETHYLAMMONIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE - Safety Data Sheet.

- AHH Chemical Co., Ltd. CAS 405514-94-5 Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide.

- Sigma-Aldrich. Tributylmethylammonium bis(trifluoromethylsulfonyl)imide = 99 , H2O 500ppm 405514-94-5.

- ChemicalBook. TRIBUTYLMETHYLAMMONIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 405514-94-5.

- PubChem. Tributylmethylammonium bis(trifluoromethylsulfonyl)imide | C15H30F6N2O4S2.

- Frontiers. (2022, March 16). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. hiyka.com [hiyka.com]

- 3. Frontiers | So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide [frontiersin.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. TRIBUTYLMETHYLAMMONIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 405514-94-5 [chemicalbook.com]

- 6. iolitec.de [iolitec.de]

- 7. iolitec.de [iolitec.de]

- 8. Tributylmethylammonium bis(trifluoromethylsulfonyl)imide | C15H30F6N2O4S2 | CID 44630019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. proionic.com [proionic.com]

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling and Application of Tributylmethylammonium bis(trifluoromethanesulfonyl)imide

Section 1: Executive Summary & Scientific Relevance

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide, an ionic liquid (IL), has emerged as a significant tool for innovation across various scientific disciplines. Composed of a tributylmethylammonium cation and a bis(trifluoromethanesulfonyl)imide anion, its unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and excellent electrochemical conductivity—position it as a superior alternative to traditional volatile organic compounds.[1][2][3] For researchers in materials science and drug development, this IL offers a versatile medium for synthesis, a high-performance electrolyte for energy storage, and a novel solvent for enhancing the solubility and stability of active pharmaceutical ingredients.[4]

However, the very novelty and unique nature of this ionic liquid necessitate a nuanced understanding of its safety profile that transcends a standard Material Safety Data Sheet (MSDS). This guide provides a comprehensive, technically-grounded overview for laboratory professionals. It moves beyond mere compliance, offering a framework for risk assessment and management rooted in the specific properties of the compound and the contexts of its application. The central thesis is that safe handling is not a checklist, but a dynamic process of informed scientific practice.

Section 2: Physicochemical Profile

Understanding the intrinsic properties of a substance is the foundation of its safe and effective use. The characteristics of Tributylmethylammonium bis(trifluoromethanesulfonyl)imide dictate its behavior in experimental settings and inform the necessary safety protocols. For instance, its classification as a liquid with a low melting point and high density has direct implications for storage, handling, and spill response.

| Property | Value | Source(s) |

| CAS Number | 405514-94-5 | [1] |

| Molecular Formula | C₁₅H₃₀F₆N₂O₄S₂ | [5] |

| Molecular Weight | 480.53 g/mol | [1] |

| Appearance | Colorless to slightly yellow, clear liquid | [1][6] |

| Density | 1.27 g/mL (or 1.276 g/cm³) | [1][7] |

| Melting Point | 27 °C | [3][7] |

| Refractive Index | n20/D = 1.43 (approx.) | [1][8] |

| Viscosity | 522 cP (at 25 °C) | [3] |

| Flash Point | 110 °C | [7] |

| Conductivity | 0.48 mS/cm (at 30 °C) | [3] |

Section 3: The Hazard Landscape - A Critical Analysis

A review of available safety literature reveals a degree of ambiguity in the hazard classification of Tributylmethylammonium bis(trifluoromethanesulfonyl)imide. While some sources classify it as a non-hazardous substance[9], a more detailed analysis points to specific risks that must be managed. This discrepancy often arises from the fact that many ionic liquids are relatively new classes of compounds and have not undergone the exhaustive toxicological testing common for more established industrial chemicals.[10][11] Therefore, a conservative approach, assuming potential hazards based on available data, is the most prudent course of action for researchers.

The consensus from more detailed data sheets is a classification of skin and eye irritation.[5][7][8]

| Hazard Statement | GHS Classification | Description | Source(s) |

| H315 | Skin Irritation, Category 2 | Causes skin irritation. | [5][8] |

| H319 | Serious Eye Irritation, Category 2A | Causes serious eye irritation. | [5][8] |

Expert Insight: The "substance not yet fully tested" caveat found in some sources should not be interpreted as "safe."[10][11] For the research community, it signals a responsibility to handle the material with a higher degree of caution, recognizing the potential for unknown long-term toxicological or ecological effects.[7][9] The provided GHS classifications should be considered the baseline for safety protocols.

Section 4: Risk Mitigation Framework: A Protocol-Driven Approach

Effective safety management is protocol-driven. The following sections detail the necessary procedures for handling, emergency response, and storage, grounded in the known physicochemical and hazard properties of the ionic liquid.

Standard Laboratory Handling Protocol

The primary routes of exposure are dermal and ocular contact. The objective of this protocol is to eliminate these routes and minimize any potential for aerosol generation.

Step-by-Step Methodology:

-

Preparation: Before handling, ensure that a safety shower and eyewash station are accessible and have been recently tested. The work area, preferably a fume hood, should be clean and uncluttered.[12][13]

-

Personal Protective Equipment (PPE): Don appropriate PPE. This is non-negotiable.

-

Handling:

-

Post-Handling:

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

-

Skin Contact: Immediately wash the affected skin with plenty of soap and water.[7][11] Remove contaminated clothing and wash it before reuse.[11][14] If skin irritation develops or persists, seek medical attention.[8][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][14] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[11]

-

Inhalation: Although the vapor pressure is low, if aerosols are inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7][9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][11] Seek immediate medical attention.[11]

-

Spill Response:

-

Ensure the area is well-ventilated.

-

Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.[9]

-

Clean the spill area thoroughly.

-

Storage and Disposal

Proper storage is essential for maintaining the purity of the ionic liquid and ensuring laboratory safety.

-

Storage: Store in a cool, dry, and well-ventilated place.[5][12] Keep the container tightly closed to prevent absorption of moisture, as this can affect its properties in sensitive applications like battery research.[15] Store away from strong oxidizing agents.[5] The recommended storage condition is at room temperature and under an inert atmosphere.[3]

-

Disposal: Dispose of unused product and contaminated materials through a licensed disposal company.[7][9] Do not dispose of it into the environment or down the drain.[12][14] All disposal practices must comply with local, state, and federal regulations.[5]

Section 5: The Ionic Liquid in Context: Applications and Implications

The stringent handling protocols are justified by the high-value applications of this IL. In drug development, its ability to dissolve a wide range of materials can be leveraged for novel formulation strategies.[1][4] In materials science, its role as a high-performance electrolyte is critical for developing next-generation lithium-ion batteries and supercapacitors.[3][8] The non-volatile nature of the IL makes it a "green" solvent, reducing the environmental impact compared to traditional solvents. This dual identity—a versatile scientific tool with a specific hazard profile—underscores the importance of the safety protocols outlined herein.

Section 6: Data Gaps and Future Research

A key takeaway for the scientific community is the current lack of comprehensive, long-term toxicological and ecotoxicological data for Tributylmethylammonium bis(trifluoromethanesulfonyl)imide.[5][7][9] While acute hazards like skin and eye irritation are identified, data on carcinogenicity, mutagenicity, and reproductive toxicity are largely unavailable.[7][9] Similarly, information on its persistence, bioaccumulation, and long-term environmental fate is scarce.[7][9] This represents a critical knowledge gap. Future research should focus on these areas to build a complete safety profile, enabling even broader and safer use of this promising ionic liquid.

References

-

Chem-Impex. Tributylmethylammonium bis(trifluoromethanesulfonyl)imide. [Link]

-

Hainan Sincere Industries Co., Ltd. Tributylmethylammoniumbis(trifluoromethanesulfonyl)imide : The Advanced Ionic Liquid for Modern Industrial Applications. [Link]

-

Ainfo Inc. CAS 405514-94-5 Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide. [Link]

-

ChemBK. Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide. [Link]

-

Iolitec. Safety Data Sheet. [Link]

-

Grokipedia. Trioctylmethylammonium bis(trifluoromethylsulfonyl)imide. [Link]

-

CP Lab Safety. Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide, 5 grams. [Link]

-

Hiyka. Tributylmethylammonium Bis(trifluoromethylsulfonyl)Imide. [Link]

-

ResearchGate. How do I handle with ionic liquids?. [Link]

-

ACS Publications. Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices | Chemical Reviews. [Link]

-

Wikipedia. Ionic liquid. [Link]

-

ResearchGate. What's your typical cleaning method for your ionic liquids?. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. grokipedia.com [grokipedia.com]

- 3. TRIBUTYLMETHYLAMMONIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 405514-94-5 [chemicalbook.com]

- 4. hiyka.com [hiyka.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. canbipharm.com [canbipharm.com]

- 10. iolitec.de [iolitec.de]

- 11. iolitec.de [iolitec.de]

- 12. proionic.com [proionic.com]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

- 15. researchgate.net [researchgate.net]

Advanced Purity Analysis of Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide: A Strategic Technical Guide

Executive Summary: The Purity Imperative

In the high-stakes arena of electrochemical energy storage and drug development, Tributylmethylammonium bis(trifluoromethanesulfonyl)imide (often abbreviated as [N

This guide moves beyond basic "certificate of analysis" parameters. It provides a rigorous, causality-driven framework for detecting and quantifying impurities that compromise the functional integrity of [N

Part 1: Impurity Genealogy & Impact Analysis

To analyze purity effectively, one must first understand the "genealogy" of the contamination. The synthesis of [N

The Contamination Cascade

-

Halides (Cl⁻, Br⁻): Originating from the precursor tributylmethylammonium chloride/bromide. Even at ppm levels, halides induce anodic corrosion on aluminum current collectors and narrow the electrochemical window.

-

Alkali Metals (Li⁺, Na⁺, K⁺): Residues from the [TFSI] source (e.g., LiTFSI). These alter the viscosity and ionic conductivity profile.

-

Water: The universal contaminant. In [N

][TFSI], water is not just a diluent; it is a reactive species that undergoes hydrolysis at high potentials, generating HF acid that attacks cell components. -

Organic Precursors: Unreacted amines or alkyl halides that act as redox shuttles, creating "parasitic" currents in voltammetry.

Visualization: The Impurity Origin Map

The following diagram traces the chemical lineage of impurities, mapping them to specific analytical detection methods.

Figure 1: Genealogical mapping of impurities in [N1444][TFSI] synthesis and their corresponding detection vectors.

Part 2: The Analytical Matrix (Protocols)

A single test is insufficient. We employ a Tiered Analytical Matrix to validate purity from structural identity to functional performance.

Tier 1: Structural Verification (NMR)

Before quantifying trace impurities, confirm the bulk structure.

-

Method:

H and -

Critical Check: In

F NMR, the [TFSI] anion typically shows a singlet around -79 to -80 ppm. Any additional peaks indicate degradation products or anion exchange failure. In

Tier 2: Trace Contaminant Quantification

Protocol A: Coulometric Karl Fischer Titration (Water)

Challenge: [N

Step-by-Step Methodology:

-

Reagent Selection: Use a coulometric generator solution designed for oils or hydrophobic samples (e.g., Hydranal™-Coulomat AG-H).

-

Solubilizer: If standard reagents are used, add chloroform or xylene (up to 30% v/v) to the anolyte to ensure miscibility.

-

Blanking: Run a drift correction. The drift should be < 5 µg H

O/min before injection. -

Injection:

-

Use a glass syringe (plastic can diffuse moisture).

-

Inject 1.0–2.0 g of IL (weigh by difference).

-

Tip: Do not withdraw the sample from the stock bottle until the moment of injection to minimize atmospheric uptake.

-

-

Validation: Spiking the sample with a known water standard (e.g., 100 ppm) must yield 95-105% recovery.

Protocol B: Ion Chromatography (Halides)

Challenge: The large organic cation ([N

Step-by-Step Methodology:

-

Sample Prep: Perform a water extraction .

-

Mix 1 g of [N

][TFSI] with 10 mL of ultrapure water (18.2 MΩ). -

Vortex vigorously for 5 minutes.

-

Centrifuge to separate phases. [N

][TFSI] is denser than water (approx 1.26 g/cm³), so it will form the bottom layer. -

Extract the top aqueous layer for analysis.

-

-

Column Selection: Use a high-capacity anion exchange column (e.g., Dionex IonPac AS20) capable of resolving trace Cl⁻ from the massive TFSI signal (though TFSI is hydrophobic and may retain strongly; gradient elution is often required).

-

Standard: Calibration curve using NaCl standards (0.1 ppm to 50 ppm).

-

Limit: Battery-grade specification requires Cl⁻ < 10 ppm.

Tier 3: Functional Validation (Cyclic Voltammetry)

This is the "stress test." Impurities often invisible to spectroscopy will appear as redox peaks here.

Protocol:

-

Setup: 3-electrode cell inside an Argon glovebox (< 1 ppm O

/H-

WE: Glassy Carbon (polished to mirror finish).

-

CE: Platinum wire.

-

RE: Ag/Ag

(in cryptand/IL) or a pseudo-reference (Pt wire) calibrated against Ferrocene.

-

-

Scan: Sweep from OCP to +6.0 V and down to -3.5 V (vs Fc/Fc

). -

Criteria:

-

Cathodic Limit: Defined by the reduction of the cation [N

] -

Anodic Limit: Defined by the oxidation of the anion [TFSI]

. -

Pass/Fail: Any peak > 10 µA/cm² within the window indicates electroactive impurities (often water or halides).

-

Part 3: Data Interpretation & Specifications[1]

The following table contrasts "Synthesis Grade" (crude) against "Battery Grade" (High Purity) specifications.

| Parameter | Method | Synthesis Grade (Typical) | Battery/Pharma Grade (Target) |

| Assay | 1H NMR | > 98% | > 99.9% |

| Water Content | Karl Fischer | < 2000 ppm | < 50 ppm |

| Halides (Cl⁻, Br⁻) | IC / Ag Test | < 500 ppm | < 10 ppm |

| Metal Ions (Li, Na) | ICP-MS | < 200 ppm | < 10 ppm |

| Color | Visual | Yellow/Amber | Colorless / Clear |

| Electrochem. Window | CV (GC electrode) | ~4.5 V | > 5.2 V |

Analytical Decision Workflow

Use this logic flow to determine if a batch is ready for application use.

Figure 2: Sequential decision logic for validating [N1444][TFSI] purity.

References

-

Solvionic. (n.d.).[1] N-Tributyl-N-methylammonium Bis(trifluoromethanesulfonyl)imide Specifications. Retrieved from

-

Sigma-Aldrich. (n.d.). Tributylmethylammonium bis(trifluoromethylsulfonyl)imide, ≥99%, H2O <500 ppm. Retrieved from

-

Vander Hoogerstraete, T., & Binnemans, K. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. Journal of Analytical Atomic Spectrometry. Retrieved from

-

Bhat, S. A., et al. (2020). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Materials. Retrieved from

-

Metrohm. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from

-

Villarta, R. L., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids. Chromatographia. Retrieved from

Sources

Precision Quantitation of Trace Moisture in N1444 TFSI

Executive Summary

In the high-voltage electrolyte landscape, Tributylmethylammonium bis(trifluoromethylsulfonyl)imide (N1444 TFSI) stands out for its exceptional electrochemical window (~6.2 V) and thermal stability.[1] However, its utility in Lithium-ion batteries (LIBs) and supercapacitors is governed by a single critical impurity: Water .

Even trace moisture (>50 ppm) in N1444 TFSI catalyzes hydrolysis, narrows the electrochemical stability window (ESW), and promotes the formation of hydrofluoric acid (HF) via anion degradation. This guide details the Coulometric Karl Fischer (KF) protocol required to accurately quantify water in this hydrophobic, viscous ionic liquid.

Part 1: The Matrix – Understanding N1444 TFSI

To measure water accurately, one must first understand the solvent matrix. N1444 TFSI is not a simple solvent; it is a room-temperature ionic liquid (RTIL) that often exists as a supercooled liquid or a soft solid near ambient temperatures.

Physicochemical Profile

| Parameter | Value | Implications for Analysis |

| Chemical Name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imide | Hydrophobic anion (TFSI), but hygroscopic matrix.[2] |

| CAS Number | 405514-94-5 | Verification standard.[1] |

| Melting Point | ~31 °C | Critical: Sample may require gentle heating to liquefy before injection. |

| Viscosity | ~720 cP (at 20 °C) | Critical: High viscosity leads to syringe retention; back-weighing is mandatory . |

| Density | 1.26 g/cm³ | Denser than methanol; phase separation in KF cell is a risk. |

| Electrochemical Window | ~6.2 V | Water collapses this window to ~1.23 V (theoretical). |

Part 2: The Challenge – Thermodynamics of Water Uptake

Although the TFSI anion is hydrophobic (water-repelling), the N1444 cation creates a lattice that can trap atmospheric moisture. Unlike molecular solvents, water in ionic liquids does not always behave as "bulk" water; it can exist in "pockets" coordinated to the anion.

The Electrochemical Consequence:

In a battery system, water undergoes electrolysis long before the N1444 TFSI degrades.

This reaction generates gas (swelling) and alters the pH, potentially degrading the TFSI anion into toxic HF.

Visualization: The Degradation Cascade

The following diagram illustrates how trace water compromises the electrochemical integrity of the system.

Caption: Logical flow detailing how atmospheric moisture absorption leads to electrochemical device failure in TFSI-based systems.[2][3]

Part 3: Analytical Methodology – Coulometric Karl Fischer[4][5][6][7]

For water content < 1000 ppm (0.1%), Coulometric Titration is the only acceptable standard. Volumetric titration lacks the sensitivity for battery-grade ILs.

Reagent Selection (The "Senior Scientist" Insight)

Standard methanolic KF reagents are insufficient for N1444 TFSI.

-

Problem: N1444 TFSI is hydrophobic and dense. In pure methanol, it may sink to the bottom of the cell, encapsulating water and preventing it from reacting with the iodine.

-

Solution: Use a Coulometric Anolyte with Solubilizer . Look for reagents containing Chloroform or Long-chain alcohols (often labeled as "Oil" or "AG-H" formulations). This ensures a single-phase solution.

Equipment Configuration

-

Instrument: Coulometric KF Titrator (e.g., Metrohm 917 Coulometer or Mettler Toledo C30).

-

Generator Electrode: Diaphragmless is preferred for lower maintenance, but diaphragm cells offer higher accuracy for ultra-low water content (<10 ppm).

-

Environment: The instrument should ideally be placed inside a dry room or glovebox. If on a benchtop, the cell must be meticulously sealed.

Part 4: The Protocol (SOP)

This protocol assumes the use of a benchtop coulometer with a septum injection port.

Step 1: System Conditioning

-

Drift Check: The background moisture ingress (drift) must be stable and low.[4]

-

Target:< 5 µg H₂O/min .[5]

-

Action: If drift is high, replace the molecular sieves and check O-rings.

-

-

Solvent Pre-titration: Run the cell until the solvent is anhydrous (iodine excess detected).

Step 2: Sample Preparation (Handling Viscosity)

-

Melting: If N1444 TFSI is solid (stored cool), heat the vial to 40 °C in a dry block heater. Ensure the cap is tight to prevent condensation.

-

Syringe Loading: Use a 1 mL or 5 mL glass syringe with a wide-bore needle (18G or 20G). Narrow needles will cause excessive back-pressure and cavitation.

-

Rinsing: Draw up the IL and expel it into waste 2-3 times to coat the syringe barrel and remove air bubbles.

Step 3: Injection & Measurement (Back-Weighing)

-

Why Back-Weigh? You cannot trust the volume markings on a syringe for a 720 cP liquid. A significant amount will remain on the needle tip or inside the hub.

-

Procedure:

-

Place the filled syringe on an analytical balance (0.1 mg precision). Tare (Zero) the balance.

-

Press START on the titrator.

-

Inject approximately 0.5 g to 1.0 g of sample through the septum into the stirring anolyte.

-

Tip: Inject below the liquid surface to prevent splash-back, but do not touch the electrodes.

-

-

Withdraw the syringe and place it back on the balance.

-